molecular formula C12H15ClN2O4 B1302934 (2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049740-11-5

(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1302934
CAS No.: 1049740-11-5
M. Wt: 286.71 g/mol
InChI Key: FELHSEWNKUDPBR-XQKZEKTMSA-N
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Description

(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H15ClN2O4 and its molecular weight is 286.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Tautomerism Studies

A study by Smrčková, Juricová, and Prutianov (1994) investigated the amino-imino tautomerism in derivatives of aminonicotinic acid, including compounds similar to (2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. Their research, using 13C NMR, 1H NMR, and IR spectroscopy, provided insights into the structural behavior of such compounds, revealing variations in amino and imino forms under different conditions (Smrčková, Juricová, & Prutianov, 1994).

Applications in Synthesis

Valiullina et al. (2020) discussed primary amine-promoted ring openings in carbapenem-derived p-nitrobenzyl esters. Their research explored the synthesis of pyrrolidine derivatives, including structures related to this compound, and highlighted the potential for creating enantiomerically pure pyrrolidine derivatives through specific reactions (Valiullina et al., 2020).

Crystallographic Studies

Pandey, Yap, and Zondlo (2014) synthesized (2S,4R)-4-Hydroxyproline(4-nitrobenzoate), a compound structurally related to this compound. Their work provided crystallographic observations of stereoelectronic effects and hyperconjugative interactions in such compounds, offering valuable information for understanding the structural and electronic properties of these molecules (Pandey, Yap, & Zondlo, 2014).

Solvatochromism Studies

Hofmann et al. (2008) conducted research on the solvatochromism of azo dyes, including derivatives of pyrrolidine-2-carboxylic acid. Their study, which investigated the empirical Kamlet–Taft and Catalan solvent parameter set, contributed to understanding the behavior of these compounds in various solvents, which is relevant for the application of similar compounds like this compound in dye and pigment industries (Hofmann et al., 2008).

Influenza Neuraminidase Inhibitor Development

Wang et al. (2001) described the development of influenza neuraminidase inhibitors, utilizing pyrrolidine cores similar to this compound. This research highlights the potential pharmaceutical applications of such compounds in the development of antiviral drugs (Wang et al., 2001).

Properties

IUPAC Name

(2S,4R)-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4.ClH/c15-12(16)11-6-9(7-13-11)4-8-2-1-3-10(5-8)14(17)18;/h1-3,5,9,11,13H,4,6-7H2,(H,15,16);1H/t9-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELHSEWNKUDPBR-XQKZEKTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376025
Record name (4R)-4-[(3-Nitrophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049740-11-5
Record name (4R)-4-[(3-Nitrophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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